

Albafuran A vs other PTP1B inhibitors efficacy

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Compound Focus: Albafuran A

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Efficacy Comparison of PTP1B Inhibitors

Compound Name	Source	IC ₅₀ Value (μM)	Inhibition Type / Key Interactions	Experimental Model (In Vitro)
Albafuran A	<i>Morus bombycis</i> [1] [2]	2.7 μM	Mixed-type [1] [2]	Recombinant PTP1B enzyme assay [1] [2]
Dihydroflavonol 1	<i>Artocarpus elasticus</i> [3]	0.17 μM	Competitive / Slow-binding [3]	Recombinant PTP1B enzyme assay [3]
Flavone 6	<i>Artocarpus elasticus</i> [3]	0.79 μM	Information not specified in search results	Recombinant PTP1B enzyme assay [3]
Apigenin-7-O-β-d-glucopyranoside (13)	<i>Artocarpus elasticus</i> [3]	0.22 μM	Information not specified in search results	Recombinant PTP1B enzyme assay [3]
Glucourucin	Watercress (<i>Nasturtium officinale</i>) [4]	6.07 μM	Non-competitive (Allosteric) [4]	Recombinant PTP1B enzyme assay [4]

Compound Name	Source	IC ₅₀ Value (μM)	Inhibition Type / Key Interactions	Experimental Model (In Vitro)
Gluconasturtiin	Watercress (<i>Nasturtium officinale</i>) [4]	7.65 μM	Non-competitive (Allosteric) [4]	Recombinant PTP1B enzyme assay [4]
Ursolic Acid (Control)	Synthetic/Control Compound [4]	7.11 μM	Information not specified in search results	Recombinant PTP1B enzyme assay [4]

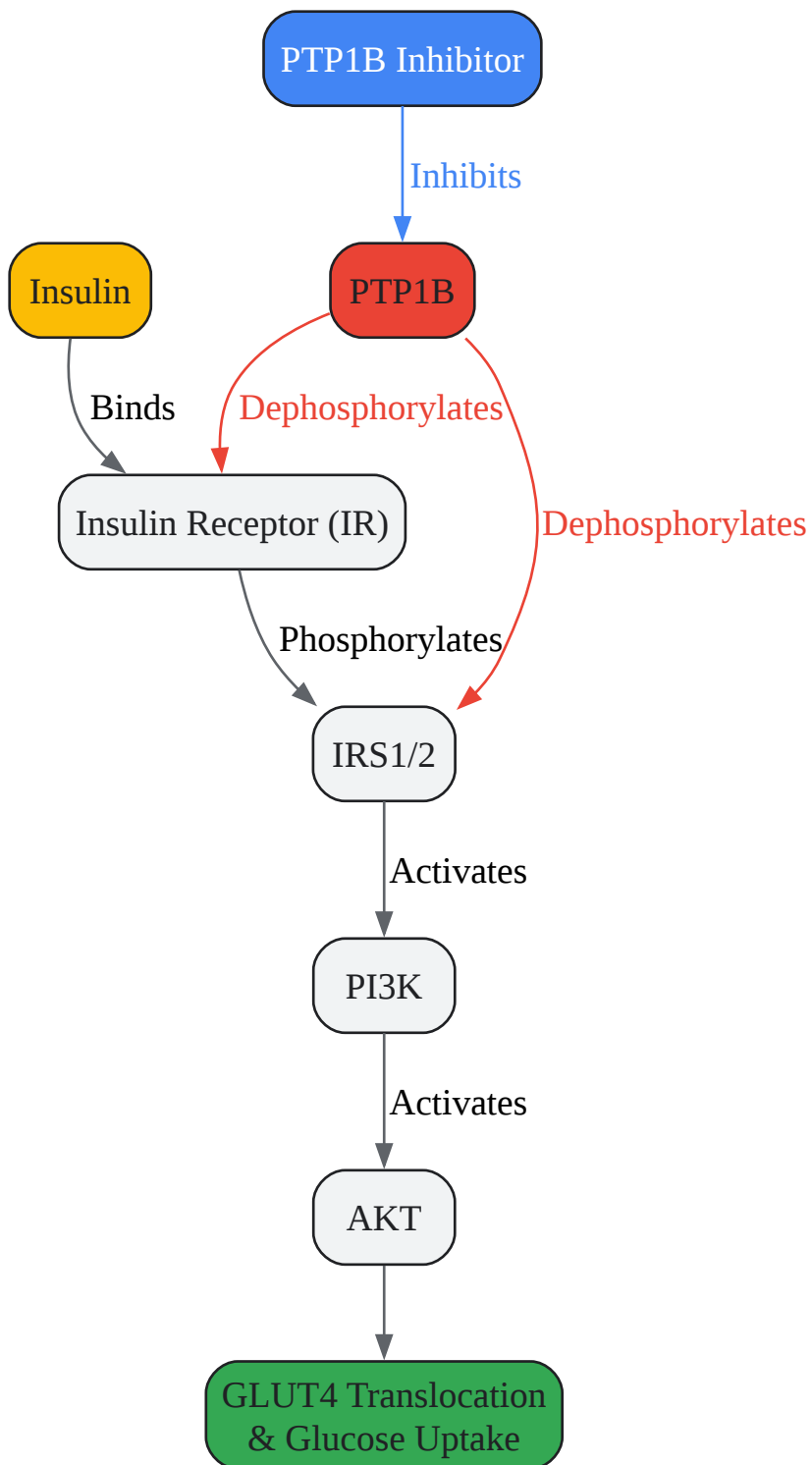
Experimental Protocols for Key Studies

The quantitative data in the table above is generated through standardized in vitro enzymatic assays.

- **PTP1B Inhibitory Assay:** The core protocol involves incubating the recombinant human PTP1B enzyme with a substrate, typically **p-nitrophenyl phosphate (p-NPP)**. The reaction is carried out in a buffer solution (e.g., 50 mM citrate buffer, pH 6.0) [2]. When PTP1B cleaves the phosphate group from p-NPP, it produces the yellow-colored product **p-nitrophenol**, which can be measured by its absorbance at 405 nm. The presence of an inhibitor reduces the rate of this color change. The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is determined by testing a range of inhibitor concentrations [3] [4].
- **Inhibition Kinetics:** To determine the mechanism of action (e.g., competitive, non-competitive, mixed-type), the enzyme activity is measured at different substrate concentrations in the presence and absence of the inhibitor. The data are plotted using **Lineweaver-Burk plots** to analyze how the inhibitor affects the enzyme's kinetic parameters (K_m and V_{max}), revealing its interaction mode [1] [2] [4].

PTP1B's Role in Disease and Therapeutic Targeting

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulatory enzyme that acts as a **negative regulator** of both insulin and leptin signaling pathways, making it a prominent therapeutic target for Type 2 Diabetes and obesity [5] [6]. By dephosphorylating and inactivating the Insulin Receptor (IR) and Insulin Receptor Substrates (IRS), PTP1B dampens the cellular response to insulin, contributing to insulin resistance [6]. The diagram below illustrates this signaling pathway and the points of PTP1B inhibition.



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Interpretation of the Comparative Data

- **Potency Context:** A lower IC_{50} value indicates a more potent inhibitor. While **Albafuran A** is a **potent natural inhibitor** ($IC_{50} = 2.7 \mu M$), the data shows that other compounds, particularly the dihydroflavonol from *Artocarpus elasticus* ($IC_{50} = 0.17 \mu M$), demonstrate significantly higher potency in biochemical assays [3].
- **Mechanism Matters:** The **inhibition mechanism** is critical for drug development. **Albafuran A** shows a **mixed-type inhibition**, meaning it can bind to the enzyme whether the substrate is bound or not [1] [2]. In contrast, compounds like those from watercress act as **allosteric inhibitors** [4]. Allosteric inhibitors bind to a site other than the active site, which can offer greater specificity and reduce the risk of off-target effects, a known challenge in developing PTP1B-targeted drugs [5] [7].
- **Research Trajectory:** The discontinuation of earlier clinical candidates like Ertiprotafib and Trodusquemine due to side effects or low selectivity highlights the difficulties in this field [5]. Current research is heavily focused on discovering natural product-derived inhibitors with novel structures and improved safety profiles [5] [8].

How to Approach Further Research

For a comprehensive comparison guide, you may need to extend your research beyond the direct efficacy data presented here:

- **Investigate Specific Studies:** Look for research papers that conduct *direct*, side-by-side comparisons of multiple inhibitors, including **Albafuran A**, under identical experimental conditions.
- **Expand to Cellular and Animal Models:** Biochemical IC_{50} data is a starting point. Efficacy and safety in cellular assays (e.g., glucose uptake in muscle cells) and in vivo animal models of diabetes/obesity are critical next steps for validation.
- **Evaluate Drug-Likeness:** Assess critical parameters for drug development, such as selectivity over other phosphatases (like TCPTP), solubility, metabolic stability, and toxicity profiles, which are often not available in initial discovery papers.

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